Bis(2-hydroxyethyl)[(2,3,4-trichlorophenyl)sulfonyl]amine
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Overview
Description
Bis(2-hydroxyethyl)[(2,3,4-trichlorophenyl)sulfonyl]amine is an organic compound characterized by the presence of two hydroxyethyl groups and a trichlorophenyl sulfonyl group attached to an amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-hydroxyethyl)[(2,3,4-trichlorophenyl)sulfonyl]amine typically involves the reaction of 2,3,4-trichlorobenzenesulfonyl chloride with diethanolamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or another suitable organic solvent
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Bis(2-hydroxyethyl)[(2,3,4-trichlorophenyl)sulfonyl]amine can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The trichlorophenyl sulfonyl group can be reduced to a sulfonamide.
Substitution: The hydroxyethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of sulfonamides.
Substitution: Formation of ethers or esters.
Scientific Research Applications
Bis(2-hydroxyethyl)[(2,3,4-trichlorophenyl)sulfonyl]amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Bis(2-hydroxyethyl)[(2,3,4-trichlorophenyl)sulfonyl]amine exerts its effects depends on its interaction with molecular targets. The hydroxyethyl groups can form hydrogen bonds with biological molecules, while the trichlorophenyl sulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Bis(2-hydroxyethyl) terephthalate: Similar in having hydroxyethyl groups but differs in the aromatic core.
Bis(2-hydroxyethyl) sulfone: Similar in having hydroxyethyl groups and a sulfonyl group but lacks the trichlorophenyl moiety.
Uniqueness
Bis(2-hydroxyethyl)[(2,3,4-trichlorophenyl)sulfonyl]amine is unique due to the combination of hydroxyethyl groups and a trichlorophenyl sulfonyl group, which imparts distinct chemical and biological properties. This combination allows for specific interactions and reactivity that are not observed in similar compounds.
Properties
Molecular Formula |
C10H12Cl3NO4S |
---|---|
Molecular Weight |
348.6 g/mol |
IUPAC Name |
2,3,4-trichloro-N,N-bis(2-hydroxyethyl)benzenesulfonamide |
InChI |
InChI=1S/C10H12Cl3NO4S/c11-7-1-2-8(10(13)9(7)12)19(17,18)14(3-5-15)4-6-16/h1-2,15-16H,3-6H2 |
InChI Key |
RQWLLZCUCGGLDK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1S(=O)(=O)N(CCO)CCO)Cl)Cl)Cl |
Origin of Product |
United States |
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